molecular formula C14H14N2O4 B12046064 N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide

N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B12046064
M. Wt: 274.27 g/mol
InChI Key: VOUFMTUXDABQGS-OQLLNIDSSA-N
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Description

N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It features a furan ring attached to a benzohydrazide moiety, which is further substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 2-furaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3,4-dimethoxybenzohydrazide in ethanol.
  • Add 2-furaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzohydrazide derivatives depending on the substituent introduced.

Scientific Research Applications

N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Potential use in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-2-furylmethylidene]-2-furohydrazide
  • N’-[(E)-2-furylmethylidene]nicotinohydrazide
  • N’-[(E)-2-furylmethylidene]-2-thiophenecarbohydrazide

Uniqueness

N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide is unique due to the presence of both the furan ring and the 3,4-dimethoxybenzohydrazide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The methoxy groups enhance its solubility and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C14H14N2O4/c1-18-12-6-5-10(8-13(12)19-2)14(17)16-15-9-11-4-3-7-20-11/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

VOUFMTUXDABQGS-OQLLNIDSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CO2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CO2)OC

Origin of Product

United States

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